molecular formula C7H13ClF3NO B3009874 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride CAS No. 2408962-48-9

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Cat. No.: B3009874
CAS No.: 2408962-48-9
M. Wt: 219.63
InChI Key: HYHNUWFMAWKRDR-KNCHESJLSA-N
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Description

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with the trifluoromethyl group.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis steps in a controlled manner.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or convert the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or de-trifluoromethylated compounds.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(trifluoromethyl)cyclohexanol: Lacks the hydrochloride salt form.

    4-Amino-1-(trifluoromethyl)cyclohexanone: Contains a ketone group instead of a hydroxyl group.

    4-Amino-1-(trifluoromethyl)cyclohexane: Lacks the hydroxyl group.

Uniqueness

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. The combination of the amino and hydroxyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHNUWFMAWKRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408962-48-9, 2137056-98-3
Record name rac-(1s,4s)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4r)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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